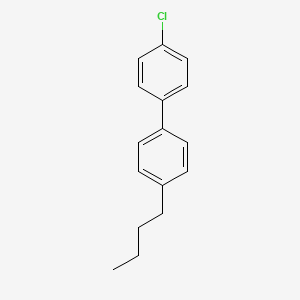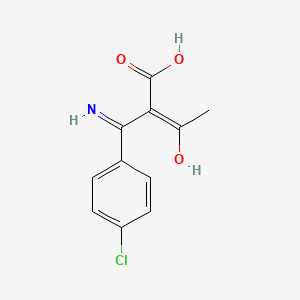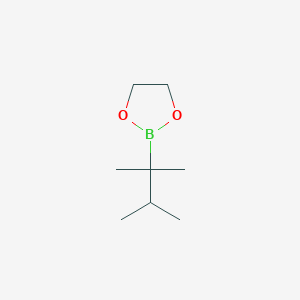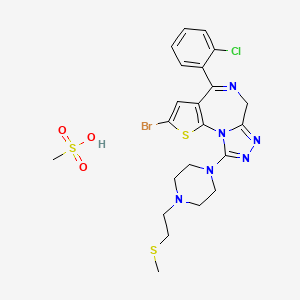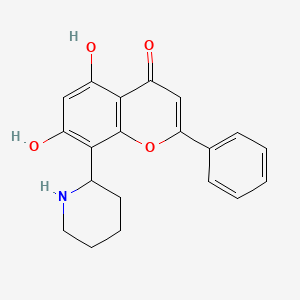![molecular formula C11H11FO3 B14349316 Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate CAS No. 93240-82-5](/img/structure/B14349316.png)
Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C11H11FO3. This compound is characterized by the presence of a fluorophenoxy group attached to a methyl prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate typically involves the reaction of 4-fluorophenol with methyl 2-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate involves its interaction with specific molecular targets. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various enzymes and receptors. The prop-2-enoate moiety can undergo Michael addition reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
Uniqueness
Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorophenoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Propriétés
Numéro CAS |
93240-82-5 |
|---|---|
Formule moléculaire |
C11H11FO3 |
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate |
InChI |
InChI=1S/C11H11FO3/c1-8(11(13)14-2)7-15-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3 |
Clé InChI |
VTEXGHPJSZDNPD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)COC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
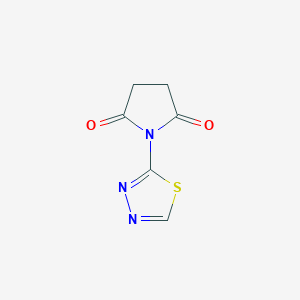
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
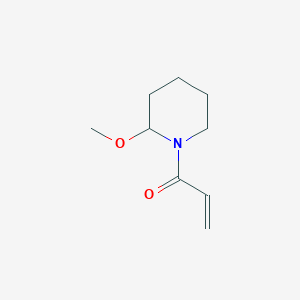
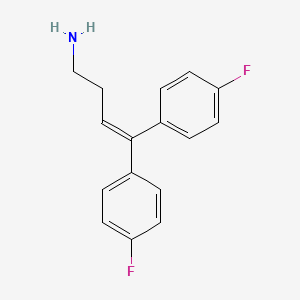

![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
